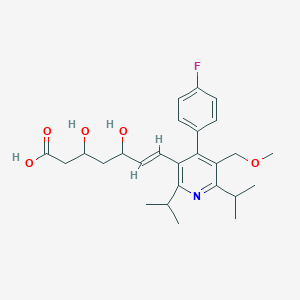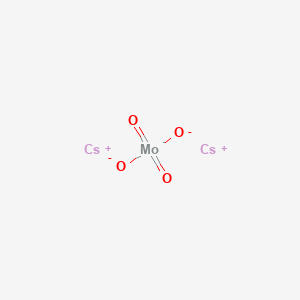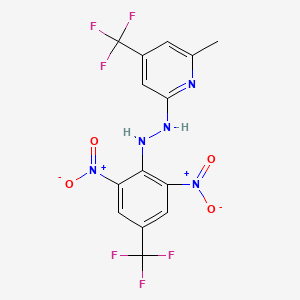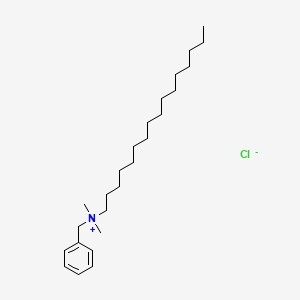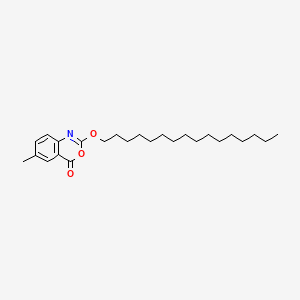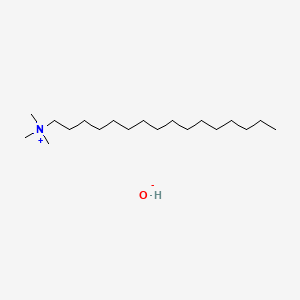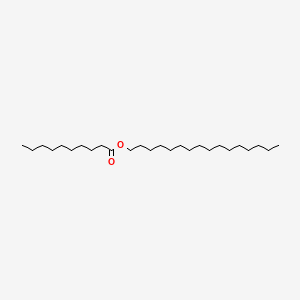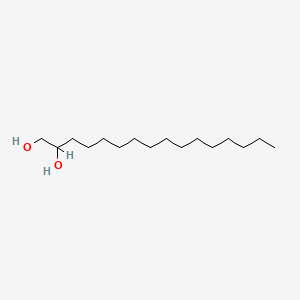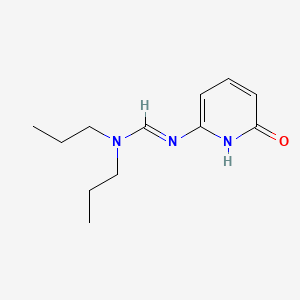
N'-(1,6-Dihydro-6-oxo-2-pyridinyl)-N,N-dipropylmethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CGP-28014, also known as N-(2-pyridone-6-yl)-N’,N’-di-n-propylformamidine, is a selective inhibitor of catechol-O-methyltransferase (COMT). This compound has been studied for its potential therapeutic applications, particularly in the treatment of Parkinson’s disease. By inhibiting COMT, CGP-28014 helps to increase the levels of dopamine in the brain, which is beneficial for patients with Parkinson’s disease .
Scientific Research Applications
By inhibiting catechol-O-methyltransferase, CGP-28014 helps to increase the levels of dopamine in the brain, which is beneficial for patients with Parkinson’s disease . Additionally, CGP-28014 has been studied for its effects on the metabolism of other neurotransmitters and its potential use in other neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: CGP-28014 can be synthesized through multiple routes. One method involves the conversion of 2-amino-6-hydroxypyridine with N,N-dimethylformamide diethylacetal to form N-(2-oxopyridin-6-yl)-N’,N’-dimethylformamidine. This intermediate is then transaminated with dipropylamine to yield CGP-28014 .
Chemical Reactions Analysis
Types of Reactions: CGP-28014 primarily undergoes inhibition reactions with catechol-O-methyltransferase. It does not significantly participate in oxidation, reduction, or substitution reactions under normal physiological conditions .
Common Reagents and Conditions: The primary reagent involved in the reaction with CGP-28014 is catechol-O-methyltransferase. The reaction conditions typically involve physiological pH and temperature, as the compound is designed to function within the human body .
Major Products Formed: The major product formed from the reaction of CGP-28014 with catechol-O-methyltransferase is the inhibition of the enzyme itself. This inhibition leads to increased levels of dopamine and other catecholamines in the brain .
Mechanism of Action
CGP-28014 exerts its effects by inhibiting catechol-O-methyltransferase, an enzyme responsible for the breakdown of catecholamines such as dopamine. By inhibiting this enzyme, CGP-28014 increases the levels of dopamine in the brain. This is particularly beneficial for patients with Parkinson’s disease, as the condition is characterized by low levels of dopamine . The molecular target of CGP-28014 is catechol-O-methyltransferase, and the pathway involved is the dopamine metabolic pathway .
Comparison with Similar Compounds
Similar Compounds:
- Entacapone
- Tolcapone
- Tropolone
Comparison: CGP-28014 is similar to other COMT inhibitors such as entacapone and tolcapone in its mechanism of action. CGP-28014 has a unique non-catechol structure, which differentiates it from other COMT inhibitors . Additionally, CGP-28014 has been shown to have a similar duration of action and potency as tropolone .
Properties
CAS No. |
111757-17-6 |
|---|---|
Molecular Formula |
C12H19N3O |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
N'-(6-oxo-1H-pyridin-2-yl)-N,N-dipropylmethanimidamide |
InChI |
InChI=1S/C12H19N3O/c1-3-8-15(9-4-2)10-13-11-6-5-7-12(16)14-11/h5-7,10H,3-4,8-9H2,1-2H3,(H,14,16)/b13-10+ |
InChI Key |
MEYPAYJYAZKERR-JLHYYAGUSA-N |
Isomeric SMILES |
CCCN(CCC)/C=N/C1=CC=CC(=O)N1 |
SMILES |
CCCN(CCC)C=NC1=CC=CC(=O)N1 |
Canonical SMILES |
CCCN(CCC)C=NC1=CC=CC(=O)N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CGP 28014 CGP-28014 N-(2-pyridone-6-yl)-N',N'-di-n-propylformamidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



